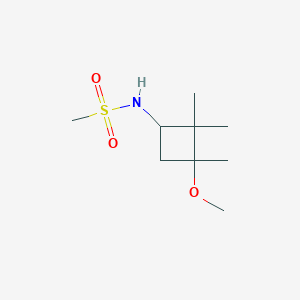
N-(2-thiophen-3-ylpropyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-thiophen-3-ylpropyl)methanesulfonamide, also known as TPMPA, is a chemical compound that has been widely used in scientific research. TPMPA belongs to the class of sulfonamide compounds and is commonly used as a selective antagonist of GABAA receptors.
Mechanism of Action
N-(2-thiophen-3-ylpropyl)methanesulfonamide acts as a competitive antagonist of GABAA receptors. When N-(2-thiophen-3-ylpropyl)methanesulfonamide binds to the receptor, it prevents the binding of gamma-aminobutyric acid (GABA), which is the natural ligand for the receptor. This results in the inhibition of GABAergic neurotransmission, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-thiophen-3-ylpropyl)methanesulfonamide depend on the specific experimental conditions and the target tissue. In general, N-(2-thiophen-3-ylpropyl)methanesulfonamide has been shown to increase neuronal excitability and reduce the inhibitory effects of GABAergic neurotransmission. This can lead to a range of effects, including increased seizure susceptibility, altered pain perception, and changes in anxiety and mood.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-thiophen-3-ylpropyl)methanesulfonamide is its selectivity for GABAA receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, N-(2-thiophen-3-ylpropyl)methanesulfonamide also has some limitations. For example, it has a relatively short half-life in vivo, which can make it difficult to use in certain experimental settings. Additionally, N-(2-thiophen-3-ylpropyl)methanesulfonamide may have off-target effects at high concentrations, which can complicate data interpretation.
Future Directions
There are many potential future directions for research on N-(2-thiophen-3-ylpropyl)methanesulfonamide. One area of interest is the role of GABAA receptors in neurological and psychiatric disorders. N-(2-thiophen-3-ylpropyl)methanesulfonamide could be used to study the contribution of these receptors to conditions such as epilepsy, anxiety, and depression. Another potential direction is the development of more selective GABAA receptor antagonists, which could help to clarify the specific roles of different receptor subtypes. Finally, N-(2-thiophen-3-ylpropyl)methanesulfonamide could be used in combination with other drugs or treatments to explore potential synergies or interactions.
Synthesis Methods
The synthesis of N-(2-thiophen-3-ylpropyl)methanesulfonamide involves the reaction of 2-bromothiophene with 3-aminopropylmethanesulfonamide in the presence of a palladium catalyst. This reaction results in the formation of N-(2-thiophen-3-ylpropyl)methanesulfonamide, which can be purified using column chromatography. The yield of N-(2-thiophen-3-ylpropyl)methanesulfonamide synthesis is typically around 50%.
Scientific Research Applications
N-(2-thiophen-3-ylpropyl)methanesulfonamide has been widely used in scientific research as a selective antagonist of GABAA receptors. GABAA receptors are a type of neurotransmitter receptor that is responsible for inhibitory neurotransmission in the central nervous system. By blocking GABAA receptors, N-(2-thiophen-3-ylpropyl)methanesulfonamide can help researchers to study the role of these receptors in various physiological and pathological processes.
properties
IUPAC Name |
N-(2-thiophen-3-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S2/c1-7(5-9-13(2,10)11)8-3-4-12-6-8/h3-4,6-7,9H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGDEHHOHIHDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)

![5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole](/img/structure/B7585812.png)
![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)


![N-[2-(3-hydroxyphenyl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585851.png)
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)

